3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with sulfonyl groups attached to a 4-chlorophenyl and a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, the core structure is synthesized through cyclization reactions.
Sulfonylation: The introduction of sulfonyl groups is achieved using sulfonyl chlorides under basic conditions. For instance, 4-chlorobenzenesulfonyl chloride and 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride can be used.
Coupling Reactions: The final step involves coupling the sulfonylated intermediates to the pyrrolidine core, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups or the aromatic rings, potentially yielding sulfinates or reduced aromatic systems.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfinates: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: Utilized in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Incorporation into polymers to enhance their thermal stability or mechanical properties.
Electronics: Application in the development of organic semiconductors or conductive materials.
Mechanism of Action
The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds or ionic interactions, while the aromatic rings can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylphenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine
- 3-((4-Bromophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S2/c19-13-1-3-14(4-2-13)27(21,22)16-7-8-20(12-16)28(23,24)15-5-6-17-18(11-15)26-10-9-25-17/h1-6,11,16H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKOCNVKMWSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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